2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester, also known as t-Butyl Methacrylate (TBMA), is an ester of methacrylic acid. TBMA is a colorless liquid that is soluble in organic solvents and is commonly used in the production of polymers, coatings, and adhesives.
Mechanism Of Action
TBMA is a reactive monomer that can undergo polymerization to form polymers. The polymerization reaction is typically initiated by free radicals, which are generated through the use of initiators such as azobisisobutyronitrile (AIBN) or peroxide compounds. The free radicals initiate the polymerization reaction by attacking the double bond in TBMA, leading to the formation of a polymer chain.
Biochemical And Physiological Effects
TBMA has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin and eye irritant and can cause respiratory irritation if inhaled. TBMA is not considered to be carcinogenic or mutagenic.
Advantages And Limitations For Lab Experiments
TBMA has several advantages for use in lab experiments. It is a reactive monomer that can undergo polymerization to form polymers with unique properties. Additionally, TBMA has excellent adhesion properties, making it a useful component in coatings and adhesives. However, TBMA is a skin and eye irritant and can cause respiratory irritation if inhaled, which can make it challenging to work with in the lab.
Future Directions
There are several future directions for the use of TBMA. One potential application is in the production of advanced materials such as nanocomposites and biomaterials. TBMA can be used as a building block for the synthesis of these materials, which can have unique properties such as high strength and biocompatibility. Additionally, TBMA can be used in the development of drug delivery systems, where it can be used as a component in the synthesis of polymers that can release drugs in a controlled manner. Finally, TBMA can be used in the development of coatings and adhesives with improved properties such as increased durability and water resistance.
Synthesis Methods
TBMA can be synthesized by the esterification of methacrylic acid with t-Butanol. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction produces TBMA and water, which can be separated through distillation.
Scientific Research Applications
TBMA has been extensively studied for its use in the production of polymers, coatings, and adhesives. It has also been investigated for its potential use in drug delivery systems and as a building block for the synthesis of advanced materials. TBMA has been shown to have excellent adhesion properties, making it a useful component in coatings and adhesives. Additionally, TBMA has been used in the production of polymers with unique properties such as high thermal stability and water resistance.
properties
IUPAC Name |
(4-tert-butyl-2-hydroxycyclohexyl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-9(2)13(16)17-12-7-6-10(8-11(12)15)14(3,4)5/h10-12,15H,1,6-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUCDZZFJRODNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926218 | |
Record name | 4-tert-Butyl-2-hydroxycyclohexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester | |
CAS RN |
128840-36-8 | |
Record name | 4-(1,1-Dimethylethyl)-2-hydroxycyclohexyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128840-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2-hydroxycyclohexylmethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128840368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-2-hydroxycyclohexyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYL-2-HYDROXYCYCLOHEXYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0C874AVB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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